molecular formula C15H12FN3 B11000144 N-(3-fluorobenzyl)quinazolin-4-amine

N-(3-fluorobenzyl)quinazolin-4-amine

Cat. No.: B11000144
M. Wt: 253.27 g/mol
InChI Key: ZQOCYGTVGOXRGF-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)quinazolin-4-amine is a quinazoline derivative characterized by a 3-fluorobenzyl group attached to the 4-amino position of the quinazoline core. Its molecular formula is $ \text{C}{15}\text{H}{12}\text{FN}_3 $, with a monoisotopic mass of 253.102 g/mol (exact mass may vary depending on isotopic substitution) . The compound serves as a critical intermediate in synthesizing anti-cancer agents, particularly quinazoline-based kinase inhibitors. For example, it is utilized in the production of Lapatinib intermediates, where modifications to the quinazoline scaffold enhance target affinity and pharmacokinetic properties .

Synthetic routes for this compound often involve multi-step reactions, such as Williamson ether synthesis or Suzuki cross-coupling, achieving overall yields up to 77.9% under optimized conditions (e.g., using 18-crown-6 as a phase-transfer catalyst) . Structural confirmation is typically performed via $ ^1\text{H} $ NMR and mass spectrometry (MS) .

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C15H12FN3/c16-12-5-3-4-11(8-12)9-17-15-13-6-1-2-7-14(13)18-10-19-15/h1-8,10H,9H2,(H,17,18,19)

InChI Key

ZQOCYGTVGOXRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name / ID Quinazoline Substituents Amine Substituent Notable Features Reference
This compound None 3-fluorobenzyl Base structure; anti-cancer intermediate
Compound 10v (N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-sulfonamide) 6-benzenesulfonamide 3-chloro-4-(3-fluorobenzyloxy)phenyl Sulfonamide group enhances solubility
Compound 23a () 6-(3-morpholinophenyl) 3-chloro-4-(3-fluorobenzyloxy)phenyl Morpholine improves metabolic stability
N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine 6-iodo 3-chloro-4-(3-fluorobenzyloxy)phenyl Iodo substitution for radiolabeling
6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine 6-bromo 3-chloro-4-(3-fluorobenzyloxy)phenyl Bromo group aids in further coupling

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, Br) on the benzyl or phenyl moieties enhance binding to kinase ATP pockets .
  • Morpholine or sulfonamide substituents improve aqueous solubility and pharmacokinetics .
  • Halogenation (e.g., 6-iodo or 6-bromo) facilitates downstream functionalization via cross-coupling reactions .

Functional Group Impact on Bioactivity

  • 3-Fluorobenzyl Group : A recurring motif in kinase inhibitors (e.g., Lapatinib derivatives), this group enhances hydrophobic interactions with target proteins while maintaining metabolic stability .
  • Morpholino and Thiomorpholino Groups: Found in compounds like 23a–d and 10r, these groups increase solubility and reduce plasma protein binding, improving bioavailability .

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